1-(3-chloro-4-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Overview
Description
1-(3-chloro-4-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a useful research compound. Its molecular formula is C14H14ClNO and its molecular weight is 247.72 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
One line of research involves the synthesis of novel N-aryl pyrrole derivatives, including "1-(3-chloro-4-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde." These compounds are synthesized through condensation reactions followed by specific modifications like Vilsmeier–Haack formylation. Studies like those conducted by Vorkapić-Furač et al. (1989) focus on creating these derivatives and studying their enantiomeric separation and racemization barriers, highlighting the compound's stereochemical complexity and potential for forming diastereoisomeric complexes Vorkapić-Furač et al., 1989.
Applications in Coordination Chemistry
Another aspect of research targets the application of related pyrrole derivatives in coordination chemistry. For instance, the use of pyrrole-based ligands for coordinating paramagnetic transition metal ions has been explored, leading to the formation of complexes with unique properties like single-molecule magnetic behavior Giannopoulos et al., 2014. Such studies open avenues for the development of new materials with potential applications in molecular magnetism and information storage.
Material Science and Catalysis
Research also extends to the synthesis of precursors for developing chiral bidentate phosphine ligands, as investigated by Smaliy et al. (2013). These ligands are crucial in catalysis, particularly in enantioselective synthesis, underscoring the compound's relevance in creating catalysts for chemical transformations Smaliy et al., 2013.
Mechanism of Action
Target of Action
Similar compounds have been found to interfere with photosynthesis .
Mode of Action
A structurally similar compound, 1-(3-chloro-4-methylphenyl)-3-methyl-2-pyrrolidinone, has been found to interfere appreciably with photosynthesis . It almost completely inhibited the fixation of labeled carbon dioxide by leaf disks of various plants .
Biochemical Pathways
The compound likely affects the photosynthesis pathway, given the mode of action of similar compounds . Photosynthesis is a crucial process for plant growth and survival, converting light energy into chemical energy and producing oxygen as a byproduct.
Result of Action
The result of the compound’s action, based on the mode of action of similar compounds, is likely a significant disruption of photosynthesis . This could lead to reduced growth and survival of the plant cells exposed to the compound.
Action Environment
The efficacy and stability of the compound could be influenced by various environmental factors. For instance, light exposure was found to increase the toxicity of a similar compound . Therefore, the compound’s action might be more potent in well-lit environments.
Properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-2,5-dimethylpyrrole-3-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO/c1-9-4-5-13(7-14(9)15)16-10(2)6-12(8-17)11(16)3/h4-8H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFKUUBLZHRTPBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=CC(=C2C)C=O)C)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90359594 | |
Record name | 1-(3-chloro-4-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90359594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
714278-09-8 | |
Record name | 1-(3-chloro-4-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90359594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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